(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester
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Overview
Description
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester is a chemical compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthalene ring system: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Reduction and functionalization: The resulting ketone can be reduced to form the corresponding alcohol, which is then converted into a carbamate ester through reaction with benzyl chloroformate.
Cyclization: The final step involves cyclization to form the tetrahydronaphthalene ring system, which is achieved under specific reaction conditions such as heating in the presence of a strong acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene ring systems, such as 1,8-naphthalimide derivatives, are used in various applications, including organic light-emitting diodes (OLEDs) and as fluorescent probes.
Carbamate esters: Other carbamate esters, such as urethane derivatives, have applications in pharmaceuticals and agrochemicals.
Uniqueness
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
939759-29-2 |
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Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
benzyl N-(6-oxo-7,8-dihydro-5H-naphthalen-2-yl)carbamate |
InChI |
InChI=1S/C18H17NO3/c20-17-9-7-14-10-16(8-6-15(14)11-17)19-18(21)22-12-13-4-2-1-3-5-13/h1-6,8,10H,7,9,11-12H2,(H,19,21) |
InChI Key |
QWGHJRIGRMHYSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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